
3-Nitro-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Nitro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 5-(trifluoromethyl)benzaldehyde using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed
Reduction: 3-Amino-5-(trifluoromethyl)benzaldehyde.
Oxidation: 3-Nitro-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Nitro-5-(trifluoromethyl)benzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Reduction : The nitro group can be reduced to form amino derivatives.
- Oxidation : The aldehyde group can be oxidized to produce carboxylic acids.
- Nucleophilic Aromatic Substitution : The compound can undergo substitution reactions where nucleophiles replace the nitro group.
Biology
In biological research, this compound is used as a precursor for synthesizing biologically active compounds, including pharmaceuticals. Its ability to participate in various reactions makes it suitable for developing new drugs.
Medicine
The compound has potential applications in drug development due to its role in synthesizing therapeutic agents. Studies have suggested that derivatives of this compound exhibit significant antimicrobial and anticancer activities.
Industrial Applications
This compound is also employed in the production of:
- Agrochemicals : Used as intermediates in the synthesis of pesticides and herbicides.
- Dyes and Specialty Chemicals : Its unique functional groups allow for the creation of various dyes and specialty chemicals.
Antimicrobial Activity
A study demonstrated that hydrazones derived from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
Research indicates that compounds containing trifluoromethyl groups, such as this compound, show enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(Trifluoromethyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
3-Nitro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS No. 284047-98-9) is an organic compound characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a benzaldehyde structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.
The molecular formula of this compound is C₈H₄F₃NO, with a molecular weight of approximately 219.12 g/mol. It typically appears as a pale-yellow solid and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. The presence of the trifluoromethyl group significantly enhances lipophilicity, potentially affecting pharmacokinetics such as absorption and distribution in biological systems .
The biological activity of this compound is largely attributed to its electron-withdrawing groups, which enhance the electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks during various reactions. This property may contribute to its interactions with biological targets, including proteins involved in cellular signaling pathways.
Case Studies
- Anticancer Activity : Some studies suggest that derivatives of trifluoromethyl-substituted benzaldehydes can inhibit cancer cell growth. For example, compounds with similar structures have demonstrated synergistic effects when combined with other anticancer agents, indicating a potential role in cancer therapy .
- Protein Kinase Inhibition : Preliminary findings suggest that this compound may interact with protein kinases, which are crucial for regulating cellular functions. This interaction could provide insights into its therapeutic applications in diseases where kinase activity is dysregulated .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Nitro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₃NO₂ | 0.89 |
4-Nitro-2-(trifluoromethyl)benzaldehyde | C₈H₄F₃NO₂ | 0.95 |
2-Nitro-4-(trifluoromethyl)benzaldehyde | C₈H₄F₃NO₂ | 0.95 |
The similarity index indicates how closely related these compounds are based on their structural features, which can influence their biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-nitro-5-(trifluoromethyl)benzaldehyde with high purity?
- Methodological Answer : A two-step approach is commonly employed: (i) Trifluoromethylation : Introduce the trifluoromethyl group to 3-nitrobenzaldehyde derivatives using reagents like trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃) at reflux . (ii) Nitration Optimization : Ensure regioselective nitration at the 5-position by controlling reaction temperature (0–5°C) and using mixed acid (HNO₃/H₂SO₄) to minimize byproducts. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and verify purity (>98%) by HPLC .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹⁹F NMR : Identify aromatic proton environments (δ 8.5–10 ppm for aldehyde protons) and trifluoromethyl signals (δ -60 to -65 ppm for CF₃).
- IR Spectroscopy : Detect characteristic aldehyde C=O stretches (~1700 cm⁻¹) and nitro group absorptions (~1520, 1350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected for C₈H₄F₃NO₃). Cross-reference with NIST spectral databases for validation .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Due to its moderate polarity, use binary solvent mixtures:
- Ethanol/Water : Dissolve the compound in hot ethanol (70°C) and gradually add water until cloudiness appears. Cool to 4°C for crystallization.
- Dichloromethane/Hexane : Precipitate via slow diffusion for single-crystal X-ray analysis. Monitor crystal formation under polarized light .
Advanced Research Questions
Q. How does the nitro group’s position influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The nitro group at the 3-position acts as a meta-directing, electron-withdrawing group, reducing electron density at the 5-CF₃ position. Reactivity can be probed via:
- Kinetic Studies : Compare reaction rates with substituted benzaldehydes (e.g., 3-CF₃ vs. 5-NO₂ analogs) using UV-Vis monitoring.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict sites for nucleophilic attack .
Q. What strategies resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies (e.g., 127–132°C vs. 140–144°C) may arise from polymorphic forms or impurities. Address this by:
- DSC Analysis : Identify thermal transitions and confirm polymorph stability.
- Purity Assessment : Use elemental analysis (C, H, N, F) and compare batch-specific data from certified suppliers (e.g., Enamine Ltd.) .
Q. How can computational tools predict the regioselectivity of derivatization reactions involving this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model reaction trajectories (e.g., using GROMACS) to assess steric hindrance from the CF₃ group.
- Docking Studies : Predict binding affinities for enzyme-catalyzed reactions (e.g., aldehyde dehydrogenases) using AutoDock Vina .
Q. What are the challenges in synthesizing this compound derivatives for pharmaceutical intermediates?
- Methodological Answer : Key issues include:
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVBLBRJDUDNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695309 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284047-98-9 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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